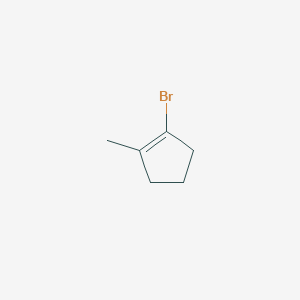
Cyclopentene, 1-bromo-2-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentene, 1-bromo-2-methyl-(9CI) is an organic compound with the molecular formula C6H9Br. It belongs to the class of cycloalkenes, which are cyclic hydrocarbons containing one or more carbon-carbon double bonds. This compound is characterized by a five-membered ring with a bromine atom and a methyl group attached to the same carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopentene, 1-bromo-2-methyl-(9CI) can be synthesized through various methods. One common approach involves the bromination of 1-methylcyclopentene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 1-methylcyclopentene, resulting in the formation of 1-methyl-2-bromo-1-cyclopentene .
Industrial Production Methods: Industrial production of 1-methyl-2-bromo-1-cyclopentene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentene, 1-bromo-2-methyl-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in 1-methyl-2-bromo-1-cyclopentene can be replaced by other nucleophiles, such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups, through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form 1-methylcyclopentadiene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), sodium methoxide (NaOMe), and ammonia (NH3). The reactions are usually carried out in polar solvents like water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products can include 1-methyl-2-hydroxy-1-cyclopentene, 1-methyl-2-alkoxy-1-cyclopentene, or 1-methyl-2-amino-1-cyclopentene.
Elimination Reactions: The major product is 1-methylcyclopentadiene.
Wissenschaftliche Forschungsanwendungen
Cyclopentene, 1-bromo-2-methyl-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-methyl-2-bromo-1-cyclopentene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the base abstracts a proton from the carbon adjacent to the bromine, leading to the formation of a double bond and the release of hydrogen bromide (HBr) .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-methylcyclopentane: Similar in structure but lacks the double bond, making it less reactive in certain types of reactions.
1-Methylcyclopentene: Lacks the bromine atom, making it less versatile in substitution reactions.
2-Bromo-1-methylcyclopentene: The position of the bromine atom differs, leading to different reactivity and product distribution in chemical reactions.
Uniqueness: Cyclopentene, 1-bromo-2-methyl-(9CI) is unique due to the presence of both a bromine atom and a double bond in a five-membered ring structure. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
133302-95-1 |
|---|---|
Molekularformel |
C6H9Br |
Molekulargewicht |
161.04 g/mol |
IUPAC-Name |
1-bromo-2-methylcyclopentene |
InChI |
InChI=1S/C6H9Br/c1-5-3-2-4-6(5)7/h2-4H2,1H3 |
InChI-Schlüssel |
NEDZFKVJIOXYIB-UHFFFAOYSA-N |
SMILES |
CC1=C(CCC1)Br |
Kanonische SMILES |
CC1=C(CCC1)Br |
Synonyme |
Cyclopentene, 1-bromo-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















